

## Chemical structure and IUPAC name of 3-Bromo-2,2-dimethyl-1-propanol.

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Compound of Interest

Compound Name: 3-Bromo-2,2-dimethyl-1-propanol

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# An In-depth Technical Guide to 3-Bromo-2,2-dimethyl-1-propanol

This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, and physicochemical properties of **3-Bromo-2,2-dimethyl-1-propanol**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document includes a proposed experimental protocol for its synthesis from a commercially available starting material and features a visual representation of the synthetic pathway.

### **Chemical Structure and IUPAC Name**

**3-Bromo-2,2-dimethyl-1-propanol** is a primary alcohol containing a bromine atom on the adjacent carbon to a quaternary center. This structure makes it a useful building block in organic synthesis.

• IUPAC Name: 3-bromo-2,2-dimethylpropan-1-ol[1]

Chemical Formula: C<sub>5</sub>H<sub>11</sub>BrO

Linear Formula: BrCH<sub>2</sub>C(CH<sub>3</sub>)<sub>2</sub>CH<sub>2</sub>OH

• SMILES: CC(C)(CO)CBr



• CAS Number: 40894-00-6[1]

## Physicochemical and Spectral Data

A summary of the key quantitative data for **3-Bromo-2,2-dimethyl-1-propanol** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	167.04 g/mol	[1]
Boiling Point	184-187 °C	
Density	1.358 g/mL at 25 °C	
Refractive Index (n20/D)	1.479	

Spectral data, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry, are available for this compound and are crucial for its identification and characterization.

## Proposed Synthesis of 3-Bromo-2,2-dimethyl-1-propanol

While a specific, detailed experimental protocol for the synthesis of **3-Bromo-2,2-dimethyl-1-propanol** is not readily available in the literature, a plausible and efficient method involves the selective monobromination of 2,2-dimethyl-1,3-propanediol (also known as neopentyl glycol). This approach is based on established methodologies for the conversion of diols to bromoalcohols using hydrogen bromide.

## Starting Material: 2,2-dimethyl-1,3-propanediol

• IUPAC Name: 2,2-dimethylpropane-1,3-diol

Synonyms: Neopentyl glycol

CAS Number: 126-30-7

Molecular Formula: C₅H₁₂O₂[2]



• Molecular Weight: 104.15 g/mol

### **Proposed Experimental Protocol**

This protocol is a suggested procedure and may require optimization for yield and purity.

Reaction: Selective monobromination of 2,2-dimethyl-1,3-propanediol.

#### Reagents and Materials:

- 2,2-dimethyl-1,3-propanediol
- 48% aqueous hydrobromic acid (HBr)
- Toluene
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Distillation apparatus or column chromatography setup

#### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2-dimethyl-1,3-propanediol (1.0 equivalent) in toluene.
- Addition of HBr: To the stirred solution, add a stoichiometric amount (1.0 equivalent) of 48% aqueous hydrobromic acid. The use of a slight excess of the diol may favor



monobromination.

 Reaction: Heat the biphasic mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time.

#### Workup:

- Once the reaction is complete, allow the mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

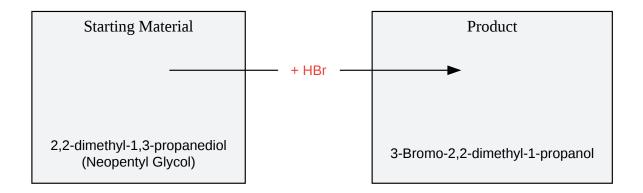
#### Purification:

- Filter off the drying agent.
- Remove the toluene under reduced pressure using a rotary evaporator.
- Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 3-Bromo-2,2-dimethyl-1-propanol.

## **Visualizing the Synthesis**

The following diagrams illustrate the proposed synthetic pathway for **3-Bromo-2,2-dimethyl-1-propanol**.

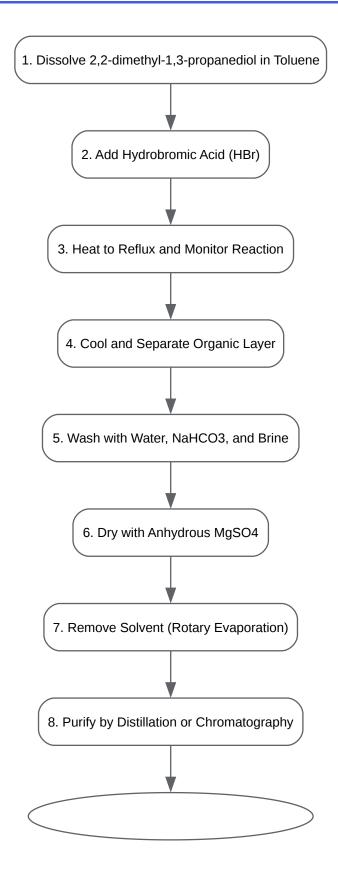




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Caption: Proposed synthesis of **3-Bromo-2,2-dimethyl-1-propanol**.





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#### References

- 1. 3-Bromo-2,2-dimethyl-1-propanol | C5H11BrO | CID 142501 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Neopentyl glycol Wikipedia [en.wikipedia.org]
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